molecular formula C8H8N4S B3047830 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- CAS No. 1455-91-0

5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-

Cat. No.: B3047830
CAS No.: 1455-91-0
M. Wt: 192.24 g/mol
InChI Key: BEVPUUUCHKGPEB-UHFFFAOYSA-N
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Description

5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-: is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom The thione form of tetrazoles is more stable due to the presence of a sulfur atom double-bonded to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- typically involves the reaction of phenyl isothiocyanate with sodium azide in an aqueous medium. The reaction mixture is refluxed, and the product is isolated by filtration and acidification . The general reaction scheme is as follows:

C6H5NCS+NaN3C6H5N4S+NaCl\text{C}_6\text{H}_5\text{NCS} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{N}_4\text{S} + \text{NaCl} C6​H5​NCS+NaN3​→C6​H5​N4​S+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione form to the thiol form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted tetrazoles.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Catalysis: The compound is used as a catalyst in various organic reactions.

    Sensors: It is used in the development of chemical sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound can interact with cellular targets, leading to the inhibition of specific enzymes or pathways involved in disease progression .

Comparison with Similar Compounds

  • 1-Phenyl-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Comparison:

Properties

IUPAC Name

1-methyl-4-phenyltetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-11-8(13)12(10-9-11)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVPUUUCHKGPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345631
Record name 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455-91-0
Record name 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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